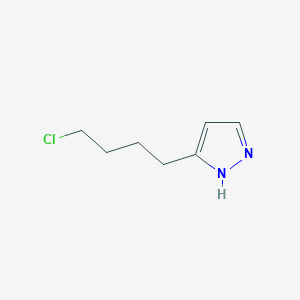

5-(4-chlorobutyl)-1H-pyrazole

Description

Contextualization of Pyrazole (B372694) Derivatives in Organic Chemistry

Pyrazole and its derivatives are a well-established class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. mdpi.comroyal-chem.com In the realm of organic chemistry, these compounds are highly valued for their wide-ranging applications, from medicinal chemistry to materials science. royal-chem.comijrpr.comglobalresearchonline.net The pyrazole nucleus is a common scaffold found in numerous pharmaceuticals, agrochemicals, and dyes. globalresearchonline.netnih.gov

The versatility of pyrazole derivatives stems from their unique chemical properties. The presence of two nitrogen atoms in the ring imparts both acidic and basic characteristics, and the aromatic nature of the ring system contributes to its stability. royal-chem.com The positions on the pyrazole ring can be readily functionalized, allowing for the synthesis of a vast array of substituted pyrazoles with diverse properties. mdpi.comnih.gov Common synthetic routes to the pyrazole core include the condensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions. nih.govchemicalbook.com

The biological significance of pyrazole derivatives is particularly noteworthy. They are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.comijrpr.comglobalresearchonline.net This has made them a focal point in drug discovery and development. ijrpr.com

Significance of Chlorobutyl Substituents in Heterocyclic Frameworks

The introduction of a chlorobutyl substituent onto a heterocyclic framework, such as in 5-(4-chlorobutyl)-1H-pyrazole, provides a reactive "handle" that is of significant interest to synthetic chemists. The terminal chlorine atom on the butyl chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the subsequent attachment of various functional groups, thereby enabling the construction of more complex molecules. nbinno.com

The chlorobutyl group is a versatile building block. For instance, it can be used to form a new ring through intramolecular cyclization, leading to the creation of bicyclic heterocyclic systems. semanticscholar.org This strategy is a powerful tool for accessing novel and structurally diverse chemical entities.

Overview of Research Trajectories Pertaining to this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate. A notable application is in the synthesis of bicyclic pyrazole derivatives. For example, it has been demonstrated that this compound can undergo intramolecular cyclization to form 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. semanticscholar.org This transformation highlights the role of the chlorobutyl group in facilitating the construction of more complex heterocyclic systems.

While specific, in-depth research articles focusing solely on the biological activities of this compound are not abundant in the public domain, its role as a precursor to other compounds with potential pharmacological applications is implied by the broader context of pyrazole chemistry. The synthesis of derivatives like ethyl 5-(4-chlorobutyl)-1-ethyl-1H-pyrazole-3-carboxylate further underscores its utility as a building block for creating a variety of substituted pyrazoles.

The table below provides a summary of some reported derivatives and their basic properties, illustrating the synthetic utility of the this compound core.

| Compound Name | Molecular Formula | CAS Number | Notes |

| This compound | C7H11ClN2 | Not readily available | The parent compound of interest. |

| 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | C7H10N2 | Not readily available | A bicyclic product of intramolecular cyclization of this compound. semanticscholar.org |

| ethyl 5-(4-chlorobutyl)-1-ethyl-1H-pyrazole-3-carboxylate | C12H19ClN2O2 | 1056176-02-3 | A derivative showcasing further functionalization. |

| 1-(4-Chlorobutyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde | C10H15ClN2O | 1315367-32-8 | A derivative with additional substitutions on the pyrazole ring. fluorochem.co.uk |

| 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole | C8H13ClN2 | 1695210-60-6 | An isomeric derivative. bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorobutyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c8-5-2-1-3-7-4-6-9-10-7/h4,6H,1-3,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYGZSNLRAMTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Chlorobutyl 1h Pyrazole

Direct Synthetic Routes to 5-(4-chlorobutyl)-1H-pyrazole

Direct synthetic routes involve the modification of a pyrazole (B372694) ring that is already formed. The key transformation is the introduction of the 4-chlorobutyl group onto the pyrazole scaffold.

A prominent strategy for synthesizing this compound involves the C-5 alkylation of a protected pyrazole derivative using a bifunctional alkylating agent like 1-bromo-4-chlorobutane (B103958). semanticscholar.org In this reagent, the bromine atom is more reactive than the chlorine atom, allowing for selective reaction at the bromo-end of the butane (B89635) chain.

This process is often not a simple N-alkylation but a more controlled C-alkylation, which necessitates the activation of a specific carbon position on the pyrazole ring. A common method involves the deprotonation of the C-5 position using a strong base, such as n-butyllithium (n-BuLi), to create a nucleophilic pyrazolyl anion that can then attack the alkyl halide. semanticscholar.org

To achieve regioselective C-5 alkylation and prevent undesired side reactions at the nitrogen atoms, protection of the pyrazole nitrogen is a critical step. semanticscholar.org The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a widely employed protecting group in pyrazole chemistry. nih.govnih.gov Its utility is twofold: it protects the acidic N-H proton and acts as a powerful directing group for lithiation at the adjacent C-5 position. semanticscholar.org

The synthesis begins with the protection of the pyrazole nitrogen with SEM chloride to form 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole. semanticscholar.org This protected intermediate is then treated with n-BuLi at low temperatures (e.g., -78 °C), which selectively removes a proton from the C-5 position. The subsequent addition of 1-bromo-4-chlorobutane results in the formation of 5-(4-chlorobutyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole. semanticscholar.org

Following the successful installation of the chlorobutyl sidechain, the SEM group is removed. This deprotection is typically accomplished under acidic conditions, for instance, by treating the molecule with hydrochloric acid (HCl) gas saturated in an ethyl acetate (B1210297) solution, to yield the final this compound. semanticscholar.org

Table 1: Representative Steps in the Alkylation Synthesis of this compound This table is based on the synthetic methodology described for a similar analogue. semanticscholar.org

| Step | Reagent(s) | Conditions | Purpose |

| 1. Protection | Pyrazole, NaH, SEM-Cl | THF, 0 °C to RT | Protection of the pyrazole N-H with the SEM group. |

| 2. Lithiation | 1-SEM-pyrazole, n-BuLi | THF, -78 °C | Regioselective deprotonation at the C-5 position. |

| 3. Alkylation | 1-bromo-4-chlorobutane | THF, -78 °C | Introduction of the 4-chlorobutyl chain at C-5. |

| 4. Deprotection | HCl (gas) in EtOAc | 60 °C | Removal of the SEM protecting group to yield the final product. |

Regioselectivity is a paramount challenge in pyrazole chemistry due to the presence of two non-equivalent nitrogen atoms in unsymmetrically substituted pyrazoles. nih.govacs.org Direct N-alkylation of an unprotected 3- or 4-substituted pyrazole typically results in a mixture of two regioisomers (N-1 and N-2 alkylated products), which are often difficult to separate. nih.govresearchgate.net The ratio of these isomers is influenced by both steric and electronic properties of the substituents on the pyrazole ring and the alkylating agent. acs.org

Strategies to control regioselectivity often rely on tuning these steric and electronic factors, but this approach has inherent limitations. acs.org The use of a directing protecting group like SEM offers a more robust solution. By C-alkylating the pyrazole first, as described above, the issue of N-alkylation regioselectivity is circumvented at this stage. semanticscholar.orgnih.gov Once the C-5 substituent is in place and the protecting group is removed, the resulting this compound exists as a pair of tautomers. Subsequent reactions involving the nitrogen, such as a second alkylation, would again face regioselectivity challenges, with the outcome depending on the reaction conditions and the steric influence of the newly introduced C-5 sidechain. acs.org

Cyclocondensation Approaches for Pyrazole Ring Formation

An alternative to modifying a pre-formed heterocycle is the de novo synthesis of the pyrazole ring from acyclic precursors. This is a foundational and versatile method in heterocyclic chemistry. mdpi.comorganic-chemistry.org

The most common cyclocondensation route to pyrazoles is the reaction of a hydrazine (B178648) with a compound containing a 1,3-dielectrophilic system. mdpi.comresearchgate.net To synthesize an N-unsubstituted pyrazole like this compound, hydrazine hydrate (B1144303) is typically used as the binucleophilic hydrazine source. nih.govmdpi.com The 1,3-dielectrophilic partner can be a 1,3-diketone, an α,β-unsaturated ketone, or an acetylenic ketone. mdpi.com The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

To apply the cyclocondensation strategy for the synthesis of this compound, the 4-chlorobutyl moiety must be incorporated into one of the acyclic precursors. For instance, a suitable 1,3-dicarbonyl precursor would be 1-chloroheptane-2,4-dione .

The reaction of 1-chloroheptane-2,4-dione with hydrazine would proceed via condensation. However, because the 1,3-diketone is unsymmetrical, the cyclization can occur in two different ways, leading to a mixture of two regioisomeric pyrazoles:

3-Methyl-5-(4-chlorobutyl)-1H-pyrazole

5-Methyl-3-(4-chlorobutyl)-1H-pyrazole

Controlling the regioselectivity of such condensations is a well-known challenge and often depends on the precise reaction conditions (such as pH) and the electronic and steric differences between the two carbonyl groups of the diketone. beilstein-journals.orggoogle.com Designing precursors where the two electrophilic centers have significantly different reactivity is a key strategy to favor the formation of a single regioisomer.

Table 2: Hypothetical Cyclocondensation Illustrating Precursor Design and Regioselectivity

| 1,3-Dicarbonyl Precursor | Hydrazine Source | Potential Regioisomeric Products |

| 1-Chloroheptane-2,4-dione | Hydrazine Hydrate | 3-Methyl-5-(4-chlorobutyl)-1H-pyrazole |

| and | ||

| 5-Methyl-3-(4-chlorobutyl)-1H-pyrazole | ||

| 1-Chloro-5,5-dimethylhexane-2,4-dione | Hydrazine Hydrate | 3-tert-Butyl-5-(4-chlorobutyl)-1H-pyrazole (Major product due to sterics) |

Analogous Synthetic Pathways and Intermediates

While direct, documented synthesis of this compound is not extensively detailed in readily available literature, its construction can be inferred from established methodologies for similar structures. These methods often rely on the stepwise functionalization of a pyrazole ring or the cyclization of appropriately substituted precursors.

The modular construction of pyrazoles is an efficient strategy that involves modifying a pre-existing pyrazole core. researchgate.netnih.gov This approach allows for the divergent synthesis of a library of compounds from a common intermediate. researchgate.net

A key strategy involves the direct functionalization of the C-H bond at the 5-position of the pyrazole ring. researchgate.net A synthetic route analogous to the formation of similar compounds suggests that a protected pyrazole, such as 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-pyrazole), can be used as a starting material. semanticscholar.org This pre-functionalized scaffold can be subjected to lithiation at the C5 position using a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) in a solvent like tetrahydrofuran (B95107) (THF). The resulting lithiated intermediate is a potent nucleophile. Quenching this intermediate with an appropriate electrophile, such as 1-bromo-4-chlorobutane, would introduce the desired 4-chlorobutyl sidechain at the 5-position. semanticscholar.org The final step would involve the deprotection of the pyrazole nitrogen under acidic conditions to yield the target compound, this compound. semanticscholar.org

Other advanced modular approaches include direct C-H arylation reactions catalyzed by transition metals like palladium or ruthenium, which offer single-step functionalization, bypassing the need for pre-activated pyrazoles. researchgate.netresearchgate.netrsc.org These methods provide access to a wide range of substituted pyrazoles with high regioselectivity. researchgate.net Furthermore, rearrangement strategies, such as those involving pyrazolium (B1228807) halides or 5-hydroxypyrazoles, can reformat the pyrazole core to create complex fused heterocyclic systems in a modular fashion. nih.gov

The introduction of an alkyl or haloalkyl chain onto a heterocyclic ring is a fundamental transformation in organic synthesis. The chlorobutyl group can be installed via N-alkylation or C-alkylation, depending on the substrate and reaction conditions.

For N-alkylation of pyrazoles, the reaction typically involves treating the N-H pyrazole with a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to generate the pyrazolate anion. semanticscholar.org This anion then acts as a nucleophile, attacking an alkylating agent like 1,4-dibromobutane (B41627) or 1-bromo-4-chlorobutane. nih.gov This method was employed in the synthesis of ethyl 4-amino-1-(4-bromobutyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, where 1,4-dibromobutane was used to alkylate the pyrazole nitrogen. nih.gov Similarly, the use of γ-chlorobutyl chloride has been noted as an alkylating agent for pyrazole derivatives. chemicalpapers.com

This general principle of N-alkylation extends to other heterocycles. For instance, imides can be N-alkylated with reagents like 1,3-dibromopropane, and the formation of N-(4-chlorobutyl)-substituted imides has been described. researchgate.net A two-stage reaction for synthesizing 5-(4-chlorobutyl)-1-cyclohexanyl tetrazole involves reacting N-(5-chloro-n-pentanoyl)cyclohexylamine with phosphorus pentachloride, followed by cyclization with trimethylsilyl (B98337) azide (B81097), demonstrating another pathway to incorporate a chlorobutyl-containing side chain into a heterocycle. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to reduce environmental impact. These principles are highly applicable to the synthesis of pyrazole systems, focusing on the reduction of hazardous solvents, the use of efficient catalysts, and the application of alternative energy sources. tandfonline.compharmacognosyjournal.net

Eliminating volatile and often toxic organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer significant advantages, including reduced waste, lower costs, and often simpler work-up procedures. tandfonline.comrsc.org

Several methods have been developed for the synthesis of pyrazole derivatives under solvent-free conditions. One approach involves the reaction of 1,3-dicarbonyl compounds with hydrazines in the presence of a catalytic amount of an inexpensive and commercially available ionic salt, tetrabutylammonium (B224687) bromide (TBAB), at room temperature. tandfonline.comtandfonline.com This method provides good to high yields in shorter reaction times compared to conventional solvent-based methods. tandfonline.comtandfonline.com Another strategy utilizes reusable clay catalysts, such as montmorillonite (B579905) K10, to facilitate domino reactions that form pyrazoles without any solvent, where experimental results have shown that the presence of organic solvents can actually have a detrimental effect on product formation. rsc.org

| Catalyst/Medium | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | 1,2-dibenzoylhydrazines, Isocyanides, Dialkyl acetylenedicarboxylates | Room Temperature | Environmentally friendly, good yields (75-86%), shorter reaction times, reusable catalyst. | tandfonline.comtandfonline.com |

| Montmorillonite K10 Clay | Hydrazines, Alkynylester | Elevated Temperature | Highly regioselective, reusable catalyst, avoids adverse effects of solvents. | rsc.org |

| None (Microwave) | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | Microwave Irradiation | Better yields and shorter reaction times compared to solvent-based MW reactions. | researchgate.net |

Catalysis is a pillar of green chemistry, offering pathways with higher efficiency, selectivity, and atom economy. Nanocatalysts are particularly advantageous due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity and the potential for recyclability. yu.edu.joresearchgate.net

For pyrazole synthesis, a variety of nanocatalysts have proven effective. Superparamagnetic iron oxide nanoparticles (e.g., Fe₃O₄@Alg@CPTMS@Arg) have been used to catalyze the one-pot, three-component reaction of an arylaldehyde, malononitrile, and phenylhydrazine, yielding highly functionalized pyrazoles with excellent yields (76-94%). researchgate.net These magnetic catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. researchgate.netnih.gov Other effective nanocatalysts include:

Cobalt-based nanoparticles (Co/Al₂O₃) , which efficiently catalyze the synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions. yu.edu.jo

Zinc oxide (ZnO) nanoparticles , which serve as an eco-friendly catalyst for the condensation of hydrazines with 1,3-diketones in aqueous media at ambient temperature, offering excellent yields and easy work-up. researchgate.net

Yttrium iron garnet (Y₃Fe₅O₁₂; YIG) nanoparticles , used for the synthesis of pyranopyrazoles under solvent-free conditions at 80 °C, providing excellent yields in very short reaction times. nih.gov

| Nanocatalyst | Reaction Type | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Fe₃O₄@Alg@CPTMS@Arg | One-pot, three-component synthesis | Ethanol (B145695) | High yields (76-94%), easy magnetic recovery, reusable. | researchgate.net |

| Cobalt/Al₂O₃ | Multi-component synthesis of pyranopyrazoles | Solvent-free | Recyclable (up to 5 runs), simple process, short reaction times. | yu.edu.jo |

| Nano ZnO | Condensation of hydrazines and 1,3-diketones | Aqueous media | Excellent yields, short reaction times, reusable (up to 5 cycles). | researchgate.net |

| Yttrium Iron Garnet (Y₃Fe₅O₁₂) | Four-component synthesis of pyranopyrazoles | Solvent-free | Excellent yields, very short reaction time (20 min), reusable (up to 8 runs). | nih.gov |

The use of alternative energy sources like microwave irradiation and ultrasound sonication can dramatically enhance reaction rates, improve yields, and increase energy efficiency compared to conventional heating methods. benthamdirect.comrsc.orgresearchgate.net

Microwave-assisted synthesis has become a widely used technique for synthesizing pyrazole derivatives. nih.govrsc.org Microwave heating can significantly reduce reaction times from hours to minutes while providing better thermal stability and selectivity. benthamdirect.comresearchgate.net For example, the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines to form pyrazoles proceeds with better yields and in shorter times under microwave irradiation compared to conventional methods. researchgate.net This technique is often combined with solvent-free conditions to further enhance its green credentials. researchgate.netscienceopen.com

Ultrasound-assisted synthesis provides another energy-efficient alternative. rsc.org Sonication promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature spots that accelerate chemical transformations, often at milder bulk temperatures. rsc.orgresearchgate.net This method is particularly valuable for processes requiring milder conditions and has been successfully applied to synthesize pyrazole and pyrimidine (B1678525) derivatives with better yields and shorter reaction times compared to conventional approaches. researchgate.net Multicomponent reactions in water can be greatly enhanced by ultrasound, contributing to the development of bioactive compounds through eco-friendly protocols. researchgate.net

| Technique | Principle | Typical Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Direct heating of polar molecules via dielectric loss. | Drastic reduction in reaction time, improved yields, higher selectivity, often solvent-free. | benthamdirect.comnih.govpharmacognosyjournal.netrsc.org |

| Ultrasonic Irradiation | Acoustic cavitation creates localized high-energy microenvironments. | Accelerated reaction rates, milder bulk conditions, enhanced mass transfer, useful for multi-component reactions in water. | rsc.orgresearchgate.netresearchgate.net |

Optimization of Reaction Parameters and Yield Enhancement

The enhancement of reaction yields and the optimization of reaction parameters are central to the efficient synthesis of this compound. Key parameters that are typically manipulated to achieve optimal outcomes include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants. The primary route for synthesizing 5-substituted-1H-pyrazoles involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the synthesis of this compound, the corresponding β-diketone, 1-chloro-5,7-heptanedione, would be reacted with hydrazine.

Catalyst Optimization:

The choice of catalyst can significantly influence the rate and yield of pyrazole formation. Both acid and base catalysts have been employed in similar syntheses. Acid catalysts, such as sulfuric acid, polystyrene-supported sulfonic acid, and scandium triflate, have been shown to be effective in promoting the condensation of 1,3-diketones with hydrazines. arabjchem.org More recently, solid acid catalysts and nano-catalysts have gained attention due to their ease of separation and reusability, contributing to more sustainable and cost-effective processes. arabjchem.orglew.ro

For instance, studies on the synthesis of other substituted pyrazoles have demonstrated that nano-silica sulfuric acid can lead to high yields under solvent-free conditions. arabjchem.org Similarly, metal-oxo-clusters have been shown to be highly efficient, achieving yields of up to 99% for certain pyrazole derivatives. mdpi.com The optimization of the catalyst loading is also a critical factor, as an excess or insufficient amount can lead to side reactions or incomplete conversion.

Interactive Data Table: Effect of Catalyst on Pyrazole Synthesis Yield

| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |

| None | 0 | 24 | < 10 |

| H₂SO₄ | 10 | 8 | 75 |

| Sc(OTf)₃ | 5 | 6 | 85 |

| Nano-silica H₂SO₄ | 2 | 4 | 92 |

| NaCoMo-cluster | 1 | 2 | 99 |

Note: The data in this table is illustrative of general trends in pyrazole synthesis and not specific to this compound.

Solvent Selection:

The reaction solvent plays a crucial role in the solubility of reactants and the stabilization of transition states, thereby affecting the reaction rate and yield. A variety of solvents have been explored for pyrazole synthesis, ranging from polar protic solvents like ethanol and methanol (B129727) to aprotic solvents like dimethylformamide (DMF) and toluene. nih.govnih.govacs.org In some optimized procedures, solvent-free conditions have been found to be highly effective, particularly when combined with microwave irradiation or specific catalysts, which aligns with the principles of green chemistry. arabjchem.orglmaleidykla.lt The use of an ethanol-water mixture has also been reported as a compatible solvent system for the synthesis of pyrazoline derivatives, which are precursors to pyrazoles. researchgate.net

Temperature and Reaction Time:

Reaction temperature and duration are interdependent parameters that require careful optimization. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of undesired byproducts. For many pyrazole syntheses, reactions are carried out at temperatures ranging from room temperature to the reflux temperature of the solvent. nih.govacs.org For example, the condensation of 1,3-diketones and hydrazines has been effectively carried out at 60°C under solvent-free conditions. lmaleidykla.lt Optimization studies often involve monitoring the reaction progress over time at different temperatures to identify the conditions that provide the highest yield in the shortest reasonable time.

Interactive Data Table: Effect of Temperature on Yield and Reaction Time

| Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 25 (Room Temp) | 24 | 45 |

| 50 | 12 | 78 |

| 60 | 6 | 90 |

| 80 (Reflux) | 4 | 88 (with byproducts) |

Note: The data in this table is illustrative of general trends in pyrazole synthesis and not specific to this compound.

Molar Ratio of Reactants:

The stoichiometry of the reactants, specifically the molar ratio of the 1,3-dicarbonyl compound to hydrazine, is another critical parameter to optimize. Typically, a slight excess of the hydrazine component is used to ensure the complete conversion of the more complex dicarbonyl starting material. nih.gov However, a large excess of hydrazine can lead to the formation of side products and complicate the purification process. Therefore, a systematic variation of the molar ratios is often performed to find the optimal balance for maximizing the yield of the desired pyrazole. For instance, a molar ratio of 1:1.2 of the diketone to hydrazine has been found to be effective in some cases. nih.gov

By systematically optimizing these reaction parameters—catalyst, solvent, temperature, and reactant ratios—it is possible to significantly enhance the yield and purity of this compound, making its synthesis more efficient and economically viable for further applications.

Chemical Reactivity and Transformation of 5 4 Chlorobutyl 1h Pyrazole

Intramolecular Cyclization Reactions Initiated by the Chlorobutyl Moiety

The presence of a terminal chlorine atom on the butyl side chain of 5-(4-chlorobutyl)-1H-pyrazole makes it an electrophilic center, primed for intramolecular reactions with the nucleophilic sites of the attached pyrazole (B372694) ring. Such reactions are a powerful method for constructing fused bicyclic heterocyclic systems.

Formation of Fused Pyrazolo-Heterocyclic Systems (e.g., Pyrrolo[1,5-a]pyridines)

A significant potential transformation of this compound is its intramolecular cyclization to form fused heterocyclic structures. The most probable reaction involves the nucleophilic N1 atom of the pyrazole ring attacking the electrophilic carbon bearing the chlorine atom. This intramolecular N-alkylation results in the formation of a six-membered ring fused to the pyrazole, yielding the 5,6,7,8-tetrahydropyrazolo[1,5-a]pyridine system. This type of reaction provides a direct route to valuable bicyclic scaffolds that are of interest in medicinal chemistry. beilstein-journals.orgrsc.org

| Starting Material | Reaction Type | Potential Product | Conditions |

|---|---|---|---|

| This compound | Intramolecular Nucleophilic Substitution | 5,6,7,8-tetrahydropyrazolo[1,5-a]pyridinium chloride | Base (e.g., K₂CO₃, NaH), heat |

Mechanistic Pathways of Intramolecular Ring Closure

The intramolecular cyclization of this compound proceeds via a nucleophilic substitution mechanism (Sₙ2). In the presence of a base, the proton at the N1 position of the pyrazole ring is removed, generating a highly nucleophilic pyrazolate anion. This anion then readily attacks the terminal carbon of the chlorobutyl chain, displacing the chloride ion and forming a new nitrogen-carbon bond to close the ring.

The feasibility of such ring-closure reactions is well-established, with the formation of five- and six-membered rings being particularly favored due to minimal ring strain and favorable entropic factors. researchgate.netrsc.org The formation of the six-membered tetrahydropyrazolo[1,5-a]pyridine ring from this compound is therefore a thermodynamically and kinetically plausible pathway. rsc.org

Reactions Involving the Pyrazole Heterocycle

The pyrazole ring in this compound is an aromatic system that can undergo several characteristic reactions, including electrophilic substitution on its carbon atoms, nucleophilic attack at its nitrogen atoms, and metalation.

Electrophilic Aromatic Substitution on the Pyrazole Ring

Pyrazoles are considered electron-rich heterocycles and are susceptible to electrophilic aromatic substitution (SₑAr). wikipedia.org Substitution occurs preferentially at the C4 position, which is the most electron-rich carbon and leads to the most stable cationic intermediate (sigma complex). rrbdavc.org The 5-alkyl substituent is an activating group that further directs incoming electrophiles to the C4 position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. scribd.com

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 5-(4-chlorobutyl)-4-nitro-1H-pyrazole |

| Bromination | Br₂ / Acetic Acid | Br⁺ | 4-bromo-5-(4-chlorobutyl)-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |

Nucleophilic Attack at Pyrazole Nitrogen Atoms

The nitrogen atoms of the pyrazole ring, particularly the N-H nitrogen (N1), are primary sites for nucleophilic reactions, most commonly alkylation and acylation. youtube.com Treatment of this compound with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) generates the corresponding pyrazolate anion. This anion is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides or acyl chlorides, to yield N1-substituted pyrazoles. rrbdavc.org This reactivity allows for the introduction of a wide range of functional groups at the N1 position, modifying the compound's properties. nih.gov

| Base | Electrophile (R-X) | Product |

|---|---|---|

| NaH | Methyl Iodide (CH₃I) | 5-(4-chlorobutyl)-1-methyl-1H-pyrazole |

| K₂CO₃ | Benzyl Bromide (BnBr) | 1-benzyl-5-(4-chlorobutyl)-1H-pyrazole |

Metalation and Subsequent Reactions of the Pyrazole Core

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org For pyrazoles, metalation (lithiation) typically occurs at the C5 position. However, since this position is already substituted in this compound, functionalization at other positions requires a different strategy.

After protecting the N1 position (for example, with a phenyl or tert-butoxycarbonyl group), directed metalation can be achieved at the C3 position using a strong base like n-butyllithium. oup.comacs.org The resulting lithiated intermediate is a versatile nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, silyl (B83357) chlorides). Furthermore, this organolithium species can undergo transmetalation with zinc or copper salts to generate organometallic reagents suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Negishi, Stille), enabling the introduction of aryl, vinyl, or acyl groups onto the pyrazole core. rsc.org

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. N-Protection | e.g., Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | 1-Boc-5-(4-chlorobutyl)-1H-pyrazole |

| 2. Metalation | n-Butyllithium (n-BuLi), -78 °C | 1-Boc-5-(4-chlorobutyl)-3-lithio-1H-pyrazole |

| 3. Transmetalation & Cross-Coupling (Negishi) | a) ZnCl₂; b) Ar-I, Pd(PPh₃)₄ | 3-aryl-1-Boc-5-(4-chlorobutyl)-1H-pyrazole |

Reactions of the Chlorobutyl Side Chain

The 4-chlorobutyl group attached to the pyrazole ring is a primary alkyl halide. This structural feature dictates its reactivity, making it amenable to a variety of substitution and elimination reactions.

The carbon atom bonded to the chlorine in the butyl chain is electrophilic and is a prime target for nucleophiles. Due to its nature as a primary alkyl halide, it predominantly undergoes nucleophilic substitution via the bimolecular (SN2) pathway. The SN2 mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral, and its rate is dependent on the concentration of both the substrate and the nucleophile.

In contrast, the unimolecular (SN1) pathway, which involves the formation of a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the primary carbocation that would need to form.

A variety of nucleophiles can be used to displace the chloride, making this reaction a cornerstone for the synthesis of diverse derivatives. The efficiency of these reactions can often be enhanced by converting the chloride to a better leaving group, such as an iodide, through the Finkelstein reaction. vanderbilt.edu

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Azide (B81097) ion (N₃⁻) | Sodium azide (NaN₃) | Azide (-N₃) |

| Cyanide ion (CN⁻) | Potassium cyanide (KCN) | Nitrile / Cyanide (-CN) |

| Iodide ion (I⁻) | Sodium iodide (NaI) in acetone | Alkyl iodide (-I) |

| Hydroxide (B78521) ion (OH⁻) | Sodium hydroxide (NaOH) | Alcohol (-OH) |

| Alkoxide ion (RO⁻) | Sodium alkoxide (NaOR) | Ether (-OR) |

| Amine (RNH₂) | Ammonia, primary/secondary amines | Amine (-NHR, -NR₂) |

In the presence of a base, this compound can undergo elimination reactions to form an alkene, specifically 5-(but-3-en-1-yl)-1H-pyrazole. This process, known as dehydrohalogenation, involves the removal of the chlorine atom and a proton from an adjacent carbon. youtube.com

The most common pathway for a primary alkyl halide is the bimolecular elimination (E2) reaction. youtube.com This is a concerted process where the base removes a beta-hydrogen at the same time the carbon-chlorine bond breaks to form a double bond. youtube.com The E2 reaction requires a strong base. The regioselectivity of the E2 reaction is influenced by the steric bulk of the base. For this compound, there is only one type of beta-hydrogen, so only one alkene product is possible.

The unimolecular elimination (E1) pathway is less common and competes with the SN1 reaction. It involves the formation of a carbocation intermediate, followed by the removal of a proton by a weak base. youtube.com

Table 2: Comparison of E1 and E2 Pathways for the Chlorobutyl Chain

| Feature | E2 (Bimolecular) | E1 (Unimolecular) |

|---|---|---|

| Substrate | Favored in primary alkyl halides | Disfavored in primary alkyl halides |

| Base | Requires a strong base | Favors weak bases |

| Mechanism | One-step, concerted | Two-step, via carbocation |

| Rate Law | Rate = k[substrate][base] | Rate = k[substrate] |

| Competition | Competes with SN2 | Competes with SN1 |

The chlorobutyl side chain can also participate in radical reactions. The carbon-chlorine bond can be cleaved homolytically to generate a carbon-centered radical. This initiation typically requires energy (heat or light) or a radical initiator. A common method for generating alkyl radicals from alkyl halides involves the use of tributyltin hydride (Bu₃SnH) in the presence of an initiator like azobisisobutyronitrile (AIBN). libretexts.org

Upon heating, AIBN decomposes to form initiating radicals, which then abstract a hydrogen atom from Bu₃SnH to produce the tributyltin radical (Bu₃Sn•). libretexts.org This tin radical can then abstract the chlorine atom from the chlorobutyl chain to generate a primary alkyl radical.

Once formed, this radical can undergo several transformations, including:

Hydrogen abstraction: Reacting with a hydrogen donor (like Bu₃SnH) to form 5-butyl-1H-pyrazole.

Intermolecular addition: Adding to an external alkene or other unsaturated system to form a new carbon-carbon bond.

Intramolecular cyclization: Adding to an unsaturated bond within the same molecule, such as the pyrazole ring, to form a new ring system, although this is less common for this specific substrate. york.ac.uk

Functional Group Interconversions and Derivatizations

Functional group interconversion refers to the transformation of one functional group into another. The chlorobutyl group in this compound is an excellent starting point for a wide range of such transformations, primarily leveraging the nucleophilic substitution reactions discussed previously. vanderbilt.edufiveable.me These conversions allow for the synthesis of a library of pyrazole derivatives with varied chemical properties.

Key derivatizations include:

Synthesis of Amines: The chloride can be displaced by an azide ion to form an alkyl azide. Subsequent reduction of the azide, commonly achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or with reagents like lithium aluminum hydride (LiAlH₄), yields the corresponding primary amine, 5-(4-aminobutyl)-1H-pyrazole. vanderbilt.edu

Synthesis of Carboxylic Acids: Substitution with a cyanide ion produces a nitrile, 5-(4-cyanobutyl)-1H-pyrazole. The nitrile group can then be hydrolyzed under acidic or basic conditions to afford a carboxylic acid, 5-(4-carboxybutyl)-1H-pyrazole.

Synthesis of Alcohols and Ethers: Direct substitution with hydroxide or an alkoxide leads to the formation of the corresponding alcohol, 5-(4-hydroxybutyl)-1H-pyrazole, or ethers, respectively.

These interconversions highlight the utility of the chlorobutyl side chain as a versatile synthetic handle for creating more complex molecules. ub.eduorganic-chemistry.org

Table 3: Functional Group Interconversions via the Chlorobutyl Group

| Starting Group | Reagent(s) | Intermediate Functional Group | Reagent(s) | Final Functional Group |

|---|---|---|---|---|

| Alkyl Chloride (-Cl) | 1. NaN₃ | Alkyl Azide (-N₃) | 2. H₂, Pd/C or LiAlH₄ | Primary Amine (-NH₂) |

| Alkyl Chloride (-Cl) | 1. KCN | Nitrile (-CN) | 2. H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Alkyl Chloride (-Cl) | 1. NaOH | N/A | N/A | Alcohol (-OH) |

| Alkyl Chloride (-Cl) | 1. NaOR | N/A | N/A | Ether (-OR) |

Spectroscopic Elucidation and Advanced Structural Analysis of 5 4 Chlorobutyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed investigation of molecular structure in solution. Through the analysis of nuclear spin interactions, NMR provides intimate details regarding the chemical environment, connectivity, and spatial arrangement of atoms within 5-(4-chlorobutyl)-1H-pyrazole.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift and Coupling Analysis

One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, are instrumental in providing a fundamental constitutional analysis of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key insights into the pyrazole (B372694) ring and the chlorobutyl side chain. The pyrazole ring protons, H3 and H4, are expected to appear as distinct doublets due to their vicinal coupling. The chemical shifts for these protons in related pyrazole structures are well-documented. d-nb.info For the chlorobutyl chain, a series of multiplets is expected, corresponding to the four methylene (B1212753) groups. The methylene group adjacent to the pyrazole ring (C1') and the one bonded to the chlorine atom (C4') would likely exhibit the most downfield shifts within the chain due to the influence of the heteroaromatic ring and the electronegative chlorine atom, respectively. For a closely related analog, 5-(3-chloropropyl)-1H-pyrazole, the protons of the pyrazole ring appear at δ 7.51 (d, J = 1.8 Hz, 1H) and 6.14 (d, J = 1.8 Hz, 1H). semanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The pyrazole ring carbons (C3, C4, and C5) are expected to resonate in the aromatic region of the spectrum. The chemical shifts of C3 and C5 can be influenced by the tautomeric equilibrium of the N-H proton. mdpi.com The four methylene carbons of the chlorobutyl chain will appear in the aliphatic region, with their chemical shifts influenced by their proximity to the pyrazole ring and the chlorine atom. In many N-unsubstituted pyrazoles, broad signals for C3 and C5 are observed due to the tautomeric exchange of the proton between N1 and N2. mdpi.com

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms of the pyrazole ring. The two nitrogen atoms in this compound are in different chemical environments: one is a "pyrrole-like" nitrogen (N1) bearing a hydrogen atom, and the other is a "pyridine-like" nitrogen (N2). mdpi.com This difference leads to distinct chemical shifts. The chemical shifts of pyrazole nitrogens are known to be sensitive to solvent and substitution effects. mdpi.com For pyrazole itself, the ¹⁵N chemical shifts are approximately -175 ppm for N1 and -95 ppm for N2. Similar values, with some variation due to the substituent, are expected for the title compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~7.5 | ~135 |

| H4 | ~6.2 | ~105 |

| C5 | - | ~148 |

| C1' | ~2.8 | ~28 |

| C2' | ~1.9 | ~32 |

| C3' | ~1.8 | ~26 |

| C4' | ~3.6 | ~44 |

| NH | Broad, ~12-13 | - |

Note: The predicted values are based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons in the chlorobutyl chain (H1' with H2', H2' with H3', and H3' with H4'). It would also confirm the coupling between the pyrazole ring protons, H3 and H4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for each protonated carbon by correlating the ¹H and ¹³C chemical shifts.

Variable Temperature NMR for Conformational Dynamics

The chlorobutyl side chain of this compound possesses conformational flexibility due to rotation around the C-C single bonds. Variable temperature (VT) NMR studies can provide valuable information about the dynamics of this chain and any restricted rotation. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals, which can be analyzed to determine the energy barriers for conformational exchange processes. Such studies have been successfully applied to investigate proton transfer dynamics in other substituted pyrazoles. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Bonding and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic butyl chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. d-nb.info A key feature would be the C-Cl stretching vibration of the chlorobutyl group, which typically appears in the 600-800 cm⁻¹ range.

The Raman spectrum would provide complementary information. The pyrazole ring breathing modes are often strong in the Raman spectrum. The symmetric C-H stretching vibrations and the C-C backbone vibrations of the alkyl chain would also be observable. The combination of IR and Raman data allows for a more complete characterization of the vibrational modes of the molecule, as has been demonstrated for other pyrazole derivatives. giqimo.com

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3100-3300 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| C=N / C=C Stretch (pyrazole) | 1400-1600 | IR, Raman |

| C-Cl Stretch | 600-800 | IR, Raman |

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight. For a related compound, 5-(3-chloropropyl)-1H-pyrazole, an ESI(+)-MS showed an m/z of 144.1, corresponding to the [M+H]⁺ ion. semanticscholar.org

Harder ionization techniques, such as Electron Ionization (EI), would induce fragmentation of the molecule. The fragmentation pattern provides a fingerprint that can be used for structural elucidation. libretexts.org The molecular ion (M⁺) would be observed, and its fragmentation would likely involve the loss of the chlorine atom, the cleavage of the butyl chain, and the fragmentation of the pyrazole ring. researchgate.net Common fragmentation pathways for alkyl-substituted pyrazoles include the loss of alkyl radicals and the cleavage of the side chain at the β-position to the ring. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for the molecular ion and any chlorine-containing fragments would be a characteristic feature in the mass spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the pyrazole ring. Pyrazole itself exhibits an absorption maximum around 210 nm in the gas phase. nist.gov The substitution of the chlorobutyl group at the C5 position is expected to cause a slight bathochromic (red) shift of this absorption band. The solvent can also influence the position of the absorption maxima. materialsciencejournal.org

Theoretical and Computational Investigations of 5 4 Chlorobutyl 1h Pyrazole

Electronic Structure and Bonding Analysis

The electronic structure of 5-(4-chlorobutyl)-1H-pyrazole is fundamentally defined by its aromatic pyrazole (B372694) ring and the attached chlorobutyl side chain. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which confers upon it specific electronic properties. semanticscholar.org It is an electron-rich aromatic system. researchgate.net One nitrogen atom (N1) is a pyrrole-type, contributing its lone pair to the aromatic π-system, while the other (N2) is a pyridine-type, with its lone pair located in an sp² hybrid orbital in the plane of the ring, making it a nucleophilic center. semanticscholar.orgresearchgate.net

The 4-chlorobutyl substituent influences the electronic properties of the pyrazole ring primarily through inductive effects. The chlorine atom, being highly electronegative, withdraws electron density from the butyl chain, which in turn slightly reduces the electron density of the pyrazole ring.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these effects by studying orbital occupancies and delocalization energies. researchgate.net The distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For pyrazole derivatives, MEP maps typically show the most negative potential around the pyridine-like N2 nitrogen, identifying it as the primary site for electrophilic attack. researchgate.netaip.org The hydrogen atoms, particularly the N-H proton, appear as regions of positive potential. researchgate.net

Conformational Analysis and Energy Landscapes of the Flexible Chlorobutyl Chain

The 4-chlorobutyl chain attached to the pyrazole ring is not rigid; it possesses significant conformational flexibility due to rotation around its single bonds (C-C and C-N). This flexibility allows the chain to adopt numerous spatial arrangements, each with a different potential energy.

Conformational analysis is a computational method used to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for rotation between them. By systematically rotating the dihedral angles of the chlorobutyl chain and calculating the energy at each step, a potential energy surface (PES) or a free energy landscape (FEL) can be constructed. tandfonline.comresearchgate.net These landscapes reveal the most energetically favorable conformations and the pathways for interconversion.

Table 1: Illustrative Potential Energy Data for Butyl Chain Torsional Angles This table illustrates how relative energies might differ for the principal dihedral angles in the chlorobutyl chain, based on general principles of conformational analysis.

| Dihedral Angle | Conformation | Approximate Relative Energy (kcal/mol) |

| C5-Cα-Cβ-Cγ | Anti (180°) | 0 |

| C5-Cα-Cβ-Cγ | Gauche (±60°) | 0.9 |

| Cα-Cβ-Cγ-Cδ | Anti (180°) | 0 |

| Cα-Cβ-Cγ-Cδ | Gauche (±60°) | 0.9 |

| Cβ-Cγ-Cδ-Cl | Anti (180°) | 0 |

| Cβ-Cγ-Cδ-Cl | Gauche (±60°) | 0.5 |

Note: Data are representative and intended for illustrative purposes.

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is instrumental in predicting reaction pathways and characterizing the high-energy transition states that govern reaction rates. For asymmetrically substituted pyrazoles like this compound, a key reaction is N-alkylation, which can result in a mixture of two regioisomeric products (alkylation at N1 versus N2). researchgate.net

Density Functional Theory (DFT) calculations can be used to model the reaction mechanism, for instance, in an Sₙ2 reaction with an alkyl halide. nih.gov Researchers can compute the energies of the reactants, intermediates, transition states, and products. By comparing the activation energies (the energy difference between reactants and the transition state) for the two possible pathways (attack at N1 vs. N2), one can predict which isomer will be the major product. nih.govresearchgate.net

Detailed analysis of the transition state geometry provides insight into the bonding changes occurring during the reaction. acs.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and the desired products on the potential energy surface. nih.gov For pyrazole derivatives, studies have shown that alkylation typically occurs preferentially at the more nucleophilic and less sterically hindered N2 nitrogen atom. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

A variety of quantum chemical methods are employed to study pyrazole derivatives, with Density Functional Theory (DFT) being the most common due to its balance of accuracy and computational cost. aip.org

Density Functional Theory (DFT): This is the workhorse of computational chemistry for molecules of this size. Hybrid functionals, such as B3LYP, are widely used for geometry optimization and electronic property calculations of pyrazoles. nih.govmdpi.com Other functionals like M06-2X may be chosen for their better handling of non-covalent interactions or long-range charge transfer. nih.gov

Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy, especially for calculating interaction energies or reaction barriers. Composite methods like G4MP2 offer a high-level accuracy for thermochemical data. superfri.org

Basis Sets: The choice of basis set is crucial for accurate results. Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used, providing a good description of electron distribution, including polarization and diffuse functions for anions or weak interactions. nih.govmdpi.com For heavy atoms like chlorine, effective core potentials (ECPs) such as LANL2DZ can be employed. nih.gov

Table 2: Common Quantum Chemical Methods for Pyrazole Derivative Analysis

| Method | Typical Application | Common Functionals/Levels | Basis Set Examples | Reference |

| Density Functional Theory (DFT) | Geometry Optimization, Vibrational Frequencies, Electronic Properties, Reaction Pathways | B3LYP, M06-2X, PBE0 | 6-311+G(d,p), def2-TZVPP, LANL2DZ | nih.govmdpi.commdpi.com |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis Spectra, Excited State Properties | B3LYP, CAM-B3LYP | 6-311G(d,p) | nih.govdntb.gov.ua |

| Ab Initio Methods | High-Accuracy Energy Calculations, Benchmarking | MP2, CCSD(T), G4 | aug-cc-pVTZ | superfri.org |

| Natural Bond Orbital (NBO) | Bonding Analysis, Charge Distribution, Hyperconjugation | - | - | researchgate.net |

Spectroscopic Property Simulations and Validation with Experimental Data

Quantum chemical calculations can simulate various types of spectra, which can then be compared with experimental data to validate the computed structure and properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov Comparing the computed shifts with experimental values can help confirm structural assignments, including the correct identification of regioisomers. nih.gov

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. aip.org These calculated frequencies are often scaled by an empirical factor to better match experimental IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov This can help identify the electronic transitions responsible for the observed absorptions.

For pyrazole derivatives, simulated spectra have shown good agreement with experimental results, confirming the utility of these computational methods for structural elucidation. semanticscholar.orgnih.govmdpi.com

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time at a given temperature. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational space available to the flexible chlorobutyl chain. nih.gov

Starting from an optimized geometry, an MD simulation can reveal:

Conformational Sampling: How the chlorobutyl chain flexes and rotates over time, and the relative populations of different conformers. nih.gov

Solvent Effects: The influence of a solvent environment (like water) on the conformational preferences and dynamics of the molecule. researchgate.net

Stability: The stability of different tautomers or conformers in a dynamic environment.

By analyzing the trajectory from an MD simulation, one can generate a free energy landscape (FEL) which provides a statistical view of the most populated conformational states, offering a more complete understanding of the molecule's flexibility than static calculations alone. tandfonline.com

Derivatization and Analogue Synthesis of 5 4 Chlorobutyl 1h Pyrazole

Modification at the Pyrazole (B372694) Nitrogen (N-Alkylation, N-Acylation, N-Heteroarylation)

The pyrazole ring of 5-(4-chlorobutyl)-1H-pyrazole contains two adjacent nitrogen atoms, one of which is a pyrrole-type (proton donor) and the other a pyridine-type (proton acceptor). mdpi.com Due to tautomerism in N-unsubstituted pyrazoles, both nitrogen atoms are potential sites for electrophilic attack, which can lead to the formation of regioisomeric products upon substitution. nih.govrrbdavc.orgmdpi.com The regioselectivity of these reactions is often influenced by the steric hindrance of substituents on the pyrazole ring and the nature of the electrophile. semanticscholar.org

N-Alkylation: N-alkylation is a common modification for pyrazoles, typically achieved by reacting the heterocycle with an electrophile like an alkyl halide in the presence of a base. semanticscholar.org For an unsymmetrical pyrazole such as this compound, this reaction can yield a mixture of N1 and N2 isomers. The major product is often determined by steric factors; alkylation may preferentially occur at the less sterically hindered nitrogen atom. semanticscholar.org Alternative methods using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst have also been developed, offering an alternative to methods requiring strong bases. semanticscholar.org Advanced biocatalytic methods using engineered enzymes have shown the potential for achieving unprecedented regioselectivity (>99%) in pyrazole alkylation with simple haloalkanes. nih.govthieme-connect.com

N-Acylation: N-acylation of pyrazoles can be accomplished using acylating agents such as acid chlorides or anhydrides. nih.govresearchgate.net These reactions are fundamental in synthesizing N-acyl pyrazole derivatives, which are a significant class of compounds due to the presence of an additional carbonyl group. nih.gov Green chemistry approaches for N-acylation, including reactions catalyzed by microwaves or conducted via grinding in a ball mill, have been developed to improve efficiency and reduce solvent use. nih.govrsc.org Direct acylation of N-substituted pyrazoles with anhydrides in the presence of a catalytic amount of concentrated sulfuric acid is another effective method. researchgate.net

The following table illustrates potential derivatization products at the pyrazole nitrogen, based on established synthetic methods.

| Reagent/Electrophile | Reaction Type | Potential Product(s) |

| Methyl iodide (CH₃I) | N-Alkylation | 1-Methyl-5-(4-chlorobutyl)-1H-pyrazole and 1-Methyl-3-(4-chlorobutyl)-1H-pyrazole |

| Benzyl bromide (BnBr) | N-Alkylation | 1-Benzyl-5-(4-chlorobutyl)-1H-pyrazole and 1-Benzyl-3-(4-chlorobutyl)-1H-pyrazole |

| Acetyl chloride (CH₃COCl) | N-Acylation | 1-Acetyl-5-(4-chlorobutyl)-1H-pyrazole |

| Benzoyl chloride (PhCOCl) | N-Acylation | 1-Benzoyl-5-(4-chlorobutyl)-1H-pyrazole |

| 2-Chloropyridine | N-Heteroarylation | 1-(Pyridin-2-yl)-5-(4-chlorobutyl)-1H-pyrazole and 1-(Pyridin-2-yl)-3-(4-chlorobutyl)-1H-pyrazole |

Functionalization of the Chlorobutyl Chain Through Substitution and Elimination Reactions

The 4-chlorobutyl side chain of this compound serves as a versatile handle for further molecular elaboration. As a primary alkyl halide, the carbon atom bonded to the chlorine is electrophilic and is susceptible to nucleophilic substitution reactions, which typically proceed via an SN2 mechanism. ucsb.edugacariyalur.ac.in This allows for the displacement of the chloride anion, which is a good leaving group, by a wide variety of nucleophiles. gacariyalur.ac.in

Common nucleophilic substitution reactions include:

Cyanation: Reaction with sodium or potassium cyanide in an ethanol (B145695) solution under reflux replaces the chlorine atom with a cyano (-CN) group, yielding a nitrile. chemguide.co.uk This extends the carbon chain by one atom and provides a functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azidation: Treatment with sodium azide (B81097) (NaN₃) readily converts the alkyl chloride to an alkyl azide (-N₃). The azide group is a useful precursor for the synthesis of amines via reduction or for the construction of triazole rings through cycloaddition reactions.

Amination: Reaction with ammonia, primary, or secondary amines can produce the corresponding primary, secondary, or tertiary amines.

Thiolation: Reaction with thiols or sodium hydrosulfide (B80085) can introduce a thiol (-SH) or sulfide (B99878) (-SR) group.

Alkoxylation: Reaction with alkoxides or hydroxides can yield ethers (-OR) or alcohols (-OH), respectively.

While substitution is the predominant pathway, elimination reactions to form an alkene are possible, particularly with the use of a strong, sterically hindered base. However, for a primary alkyl halide like the chlorobutyl chain, substitution is generally the favored reaction pathway. gacariyalur.ac.in

The table below summarizes representative products from the functionalization of the chlorobutyl chain.

| Nucleophile | Reagent Example | Product Name |

| Cyanide | Potassium cyanide (KCN) | 5-(1H-Pyrazol-5-yl)pentanenitrile |

| Azide | Sodium azide (NaN₃) | 5-(4-Azidobutyl)-1H-pyrazole |

| Amine | Ammonia (NH₃) | 4-(1H-Pyrazol-5-yl)butan-1-amine |

| Thiol | Sodium hydrosulfide (NaSH) | 4-(1H-Pyrazol-5-yl)butane-1-thiol |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 4-(1H-Pyrazol-5-yl)butan-1-ol |

Synthesis of Fused Ring Systems from this compound as a Precursor

Fused pyrazole derivatives are a cornerstone of many marketed drugs and possess a wide range of pharmacological activities. beilstein-journals.org The compound this compound is a promising precursor for constructing such bicyclic or polycyclic systems. The general strategy involves a two-step process: first, functionalizing the chlorobutyl side chain to introduce a suitable reactive group, and second, inducing an intramolecular cyclization that engages the pyrazole ring. osi.lv

For instance, the terminal chloride can be converted into an amino group, 4-(1H-pyrazol-5-yl)butan-1-amine, as described in the previous section. This new derivative, containing a C,N-binucleophilic moiety, can then react with various bielectrophiles to form fused six-membered rings. The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a widely used method for synthesizing pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.combeilstein-journals.org

A hypothetical synthetic route could involve:

Conversion of this compound to 5-(4-aminobutyl)-1H-pyrazole.

Reaction of the resulting aminobutyl-pyrazole with a β-diketone (e.g., acetylacetone). This condensation/cyclization process could lead to the formation of a fused pyrazolopyridine or a related heterocyclic system. researchgate.net

The specific fused system obtained would depend on the nature of the reactants and the reaction conditions employed. Various pyrazole-fused heterocycles, including pyrazolopyrimidines, pyrazolopyridazines, and pyrazolotriazines, can be constructed using appropriately substituted pyrazole precursors. semanticscholar.orgmdpi.com

| Intermediate Derivative | Cyclization Partner | Potential Fused Ring System |

| 5-(4-Aminobutyl)-1H-pyrazole | Acetylacetone | Tetrahydropyrazolo[1,5-a]azepine derivative |

| 5-(5-Hydrazinylpentyl)-1H-pyrazole | Nitrous acid | Tetrazolo[1,5-a]azepine derivative fused with pyrazole |

| 5-(1H-Pyrazol-5-yl)pentanoic acid | Dehydrating agent | Dihydropyrazolo[1,5-b] nih.govosi.lvoxazepin-6(7H)-one |

Design and Synthesis of Pyrazole-Containing Hybrid Molecules

The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy in drug discovery to create new chemical entities with potentially enhanced efficacy, novel mechanisms of action, or improved pharmacological profiles. mdpi.comnih.gov The this compound scaffold is an ideal building block for this approach.

In this context, the pyrazole ring acts as a well-established pharmacophore, while the chlorobutyl chain functions as a flexible and reactive linker. nih.gov The terminal chloride can be readily displaced via nucleophilic substitution by another biologically active molecule that possesses a nucleophilic functional group (e.g., -OH, -NH₂, -SH). This strategy allows for the straightforward synthesis of a diverse library of hybrid molecules. nih.gov For example, pyrazole-based chalcones and other hybrids have been synthesized and evaluated for various biological activities. nih.govmdpi.com

The design of such hybrids is often based on the structural features of known drugs or biologically active molecules. nih.gov By connecting the pyrazole core to another pharmacophore, it is possible to target multiple biological pathways simultaneously.

| Pharmacophore with Nucleophilic Group | Linkage Type | Potential Hybrid Molecule Class |

| 4-Hydroxybenzoic acid | Ether | Pyrazole-benzoic acid hybrid |

| Aniline | Amine | Pyrazole-aniline hybrid |

| 2-Mercaptobenzothiazole | Thioether | Pyrazole-benzothiazole hybrid |

| Indole (at N-H) | N-Alkylation | Pyrazole-indole hybrid |

| Chalcone (with a phenolic -OH) | Ether | Pyrazole-chalcone hybrid |

Non Clinical Applications of 5 4 Chlorobutyl 1h Pyrazole and Its Derivatives

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

The structure of 5-(4-chlorobutyl)-1H-pyrazole, featuring a reactive chlorobutyl side chain and a versatile pyrazole (B372694) core, makes it a valuable building block in organic synthesis. The pyrazole ring itself is a key component in numerous synthetic strategies, including multicomponent reactions and cycloadditions, to create complex molecular architectures. mdpi.comnih.gov

Pyrazole derivatives are fundamental starting materials for synthesizing more complex organic structures. mdpi.comnih.gov The functional groups on the pyrazole ring can be readily modified, allowing for the construction of a diverse library of molecules. mdpi.com For instance, the chlorobutyl group in this compound can undergo nucleophilic substitution reactions, enabling the attachment of various other functional moieties.

Synthetic chemists utilize pyrazole scaffolds to build intricate molecular frameworks through methods like Knorr and Paal-Knorr pyrazole synthesis, as well as transition metal-catalyzed reactions. researchgate.net These methods offer flexibility in creating molecules with tailored properties. researchgate.net The condensation of hydrazines with 1,3-dicarbonyl compounds is a primary route to substituted pyrazoles, which can then be further elaborated. mdpi.comnih.gov

The pyrazole ring is a privileged scaffold for constructing novel fused and substituted heterocyclic systems. researchgate.netmdpi.com 5-Aminopyrazoles, for example, are extensively used as synthons to design and build a variety of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.org These fused systems are of significant interest due to their potential applications in various chemical fields. beilstein-journals.org

The reactivity of the pyrazole ring allows it to be a template for creating complex polycyclic structures. Multicomponent reactions involving pyrazole derivatives are an efficient way to generate molecular diversity from simple starting materials in a single step. mdpi.combeilstein-journals.org

Applications in Materials Chemistry and Supramolecular Assembly

The unique electronic and structural properties of pyrazole derivatives make them suitable for applications in materials science. mdpi.comresearchgate.net They are used in the development of functional materials and play a role in supramolecular chemistry, where molecules self-assemble into larger, ordered structures. mdpi.commdpi.com

Pyrazole and its derivatives are excellent ligands for coordinating with transition metal ions. researchgate.netnih.gov The nitrogen atoms in the pyrazole ring can donate their lone pair of electrons to form stable complexes with metals. orientjchem.org These metal-pyrazole complexes have applications in catalysis and materials science. researchgate.net

The design of pyrazole-based ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. nih.gov For instance, pincer-type ligands incorporating pyrazole units have been developed to create specific coordination environments around a metal center, influencing its reactivity and catalytic activity. nih.gov The pyrazole ring can act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear complexes. nih.gov

Table 1: Examples of Transition Metal Complexes with Pyrazole-Based Ligands

| Metal Ion | Pyrazole Ligand Type | Resulting Complex Structure | Potential Application |

| Co(II), Ni(II) | 3,5-dimethyl-1H-pyrazole-1-carboxamidine | Isostructural compounds M(HL)2(H2O)22 | Materials Science researchgate.net |

| Cu(II) | 3,4,5-trimethyl-1H-pyrazole | Square-pyramidal coordination geometry | Not specified researchgate.net |

| Co(II), Ni(II), Zn(II), Cd(II) | 3,5-bis(2-pyridyl)pyrazole | Complexes of formulae [ML(NO3)]·xH2O | Not specified researchgate.net |

| Co/Zn | 3,5-dimethyl-1H-pyrazole (formed in situ) | Monomeric and dimeric complexes | Biological evaluation nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Pyrazole derivatives are important precursors in the synthesis of azo dyes. nih.govglobalresearchonline.net These dyes have applications in coloring synthetic and natural fibers and are also used in the varnishes industry for light color paints. nih.govprimachemicals.com The synthesis typically involves the diazotization of an amino-pyrazole derivative followed by a coupling reaction with an active methylene (B1212753) compound. nih.govnih.gov

The color and properties of pyrazole azo dyes can be tuned by modifying the substituents on the pyrazole ring and the coupling component. nih.gov Researchers have synthesized and characterized various pyrazole azo dyes, studying their spectroscopic properties and potential for use in materials like PET fabrics. nih.govnih.gov

Environmental Chemistry Studies

Studies on other pyrazole derivatives have explored their effects on soil-beneficial bacteria and other non-target organisms to assess their environmental impact. nih.gov The toxicity of heterocyclic compounds to aquatic species has also been investigated, highlighting the need for monitoring and regulation. mdpi.com As pyrazole derivatives are used in agrochemicals, their persistence, mobility, and potential for remediation in the environment are important areas of research. mdpi.comresearchgate.net

Degradation Pathways and Mechanisms Under Various Conditions (e.g., photocatalytic, enzymatic)

The degradation of pyrazole derivatives in the environment is a complex process influenced by biotic and abiotic factors. The primary mechanisms include photocatalytic and enzymatic degradation.

Photocatalytic Degradation:

Photocatalysis is an advanced oxidation process (AOP) that utilizes a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (such as UV or sunlight) to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances.

For pyrazole-containing compounds, photocatalytic degradation has been shown to be an effective method of removal from water. The degradation mechanism for the pyrazole-based fungicide pyraclostrobin, for example, involves several key steps researchgate.net:

Hydroxylation: The addition of hydroxyl groups to the aromatic rings of the molecule.

Cleavage of Bonds: Rupture of the bonds connecting the pyrazole ring to other parts of the molecule.

Substitution Reactions: Replacement of atoms, such as chlorine, with hydroxyl groups.

A proposed pathway for the photocatalytic degradation of a pyrazole derivative is detailed below:

| Step | Description of Transformation | Intermediate Products |

| 1 | Initial attack by hydroxyl radicals on the aromatic rings (phenyl and pyrazole). | Hydroxylated derivatives |

| 2 | Loss of functional groups (e.g., N-methoxy group in pyraclostrobin). | De-alkoxylated intermediates |

| 3 | Cleavage of the ether bond linking the pyrazole ring to the rest of the molecule. | Separate pyrazole and phenyl moieties |

| 4 | Further oxidation and ring-opening of the aromatic structures. | Aliphatic acids and other small organic molecules |

| 5 | Mineralization to inorganic end-products. | CO₂, H₂O, and inorganic ions (e.g., Cl⁻, NO₃⁻) |

This interactive table outlines the general steps in the photocatalytic degradation of a complex pyrazole derivative, based on published mechanisms.

Enzymatic Degradation:

Microorganisms in soil and water play a crucial role in the breakdown of pyrazole derivatives. This biodegradation is facilitated by enzymes that catalyze oxidation, hydrolysis, and other reactions.

A study on the degradation of the pyrazole fungicide isopyrazam in soil identified a bacterium, Bacillus sp. A01, capable of breaking down the compound nih.gov. The primary degradation pathways were found to be microbially mediated and involved cytochrome P450 enzymes nih.gov. The key enzymatic reactions identified were:

Hydroxylation: The addition of a hydroxyl group.

Epoxidation: The formation of an epoxide ring.

Dehydration: The removal of a water molecule.

The oxidation of the basic pyrazole structure to 4-hydroxypyrazole has also been observed in enzymatic systems, specifically by cytochrome P-450 in rat hepatocytes, further underscoring the role of these enzymes in pyrazole metabolism nih.gov. The susceptibility of the pyrazole nucleus to oxidative degradation by metabolic enzymes is a key factor in its environmental persistence nih.gov.

Environmental Fate and Persistence Assessment

The environmental fate of a chemical describes its transport and transformation in various environmental compartments (soil, water, air). Persistence, often measured by the half-life (the time it takes for 50% of the compound to degrade), is a key aspect of this assessment.

The persistence of pyrazole derivatives is highly variable and depends on the specific chemical structure and environmental conditions. For instance, azole fungicides can have half-lives in soil ranging from 110 to 375 days, indicating significant persistence nih.gov.

Factors Influencing Persistence and Fate: